molecular formula C22H20N2O2S B6575165 3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105219-35-9

3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6575165
CAS No.: 1105219-35-9
M. Wt: 376.5 g/mol
InChI Key: PYMHHOKEIIPLJJ-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethylphenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. This compound features a 2,4-dimethylbenzyl group at the N3 position and a 4-methoxyphenyl substituent at the C7 position. Its molecular formula is C₂₄H₂₂N₂O₂S (MW: 402.51 g/mol), and it belongs to a class of heterocyclic compounds known for diverse biological activities, including enzyme inhibition and antimicrobial properties . Thienopyrimidinones are synthetically accessible via cyclization reactions involving formamide or thiourea derivatives under mild conditions, often yielding 60–65% efficiency .

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-4-5-17(15(2)10-14)11-24-13-23-20-19(12-27-21(20)22(24)25)16-6-8-18(26-3)9-7-16/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMHHOKEIIPLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one are compared with analogous thienopyrimidinone derivatives below. Key differences lie in substituent patterns, which influence physicochemical properties, synthetic accessibility, and bioactivity.

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound (CAS or Reference) R³ Substituent R⁷ Substituent Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield/Notes
Target Compound (2,4-Dimethylphenyl)methyl 4-Methoxyphenyl 402.51 Hypothesized PNP inhibition Not explicitly reported
7-(3,4-Dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (950266-16-7) H 3,4-Dimethoxyphenyl 288.32 Higher polarity due to methoxy groups Commercially available
7-(4-Chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (827614-29-9) H 4-Chlorophenyl 273.73 Potential antimicrobial activity Synthesized via cyclization
3-[(3-Methoxyphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one (1105224-61-0) (3-Methoxyphenyl)methyl Phenyl 346.40 Reduced steric bulk at R³ Not specified
7-(3,4-Diethoxyphenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (1206993-64-7) (4-Methylphenyl)methyl 3,4-Diethoxyphenyl 420.52 Enhanced lipophilicity Commercial synthesis
3-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1621967-78-9) 4-Chlorophenyl 3,4-Dimethoxyphenyl 381.85 Dual electronic effects (Cl, OMe) Not specified

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group at R⁷ in the target compound may improve solubility compared to chlorophenyl analogs (e.g., 827614-29-9) , while the 2,4-dimethylbenzyl group at R³ provides steric protection against metabolic degradation .

Synthetic Accessibility :

  • Cyclization with formamide yields 60–65% for unsubstituted derivatives , but bulky substituents (e.g., diethyl groups in 1206993-64-7) may require optimized conditions .
  • Commercial availability of analogs like 950266-16-7 suggests scalable synthesis routes .

Physicochemical Properties :

  • The target compound’s logP (estimated ~3.5) balances lipophilicity (from dimethylphenyl) and polarity (from methoxyphenyl), favoring membrane permeability .
  • Diethoxy-substituted derivatives (e.g., 1206993-64-7) exhibit higher molecular weights and logP values (~4.2), which may limit bioavailability .

Research Findings and Implications

  • Antimicrobial Activity : Chlorophenyl-substituted analogs (e.g., 827614-29-9) exhibit broad-spectrum activity, likely due to halogen-mediated interactions with bacterial enzymes .
  • Crystallographic Data: Pyrimidine derivatives like 2-(4-bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4-one (E64, o2404) display stable crystal packing, suggesting structural rigidity for drug design .

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